molecular formula C14H13BrN2O2S B15016639 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B15016639
M. Wt: 353.24 g/mol
InChI Key: XBVOJOGRMITGLD-LZYBPNLTSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromothiophene moiety and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both a bromothiophene moiety and a methylphenoxy group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C14H13BrN2O2S/c1-10-2-4-11(5-3-10)19-9-14(18)17-16-8-12-6-7-13(15)20-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

XBVOJOGRMITGLD-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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